Fumarranol

説明

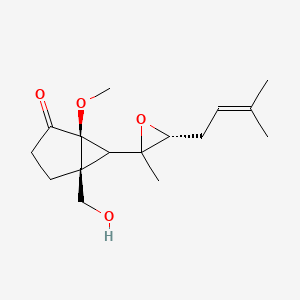

Fumarranol is a synthetic methionine aminopeptidase 2 (MetAP2) inhibitor developed as a derivative of the natural antibiotic fumagillin. It was designed to address the neurotoxicity limitations of its parent compound while retaining potent anti-malarial activity . MetAP2 is a critical enzyme for protein synthesis in eukaryotic cells, and its inhibition disrupts parasitic growth by preventing post-translational modifications essential for survival . This compound specifically targets Plasmodium falciparum MetAP2 (PfMetAP2), a homolog of human MetAP2, and demonstrates high binding affinity to the parasite enzyme . Preclinical studies indicate its efficacy in reducing malaria parasite load in murine models, with lower toxicity compared to fumagillin . Characterization of this compound adheres to IUPAC nomenclature and analytical standards, with structural validation via NMR spectroscopy, mass spectrometry, and elemental analysis .

特性

分子式 |

C16H24O4 |

|---|---|

分子量 |

280.36 g/mol |

IUPAC名 |

(1S,5S)-5-(hydroxymethyl)-1-methoxy-6-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]bicyclo[3.1.0]hexan-2-one |

InChI |

InChI=1S/C16H24O4/c1-10(2)5-6-12-14(3,20-12)13-15(9-17)8-7-11(18)16(13,15)19-4/h5,12-13,17H,6-9H2,1-4H3/t12-,13?,14+,15-,16+/m1/s1 |

InChIキー |

CANZHCRPLGNWCR-LMINUHAASA-N |

異性体SMILES |

CC(=CC[C@@H]1[C@@](O1)(C)C2[C@]3([C@@]2(C(=O)CC3)OC)CO)C |

正規SMILES |

CC(=CCC1C(O1)(C)C2C3(C2(C(=O)CC3)OC)CO)C |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Fumagillin: Structural and Functional Analog

Fumagillin, a naturally occurring antibiotic, was the first MetAP2 inhibitor identified. Both Fumarranol and fumagillin share a core epoxyquinone structure critical for covalent binding to MetAP2’s catalytic site . However, this compound incorporates chemical modifications to reduce off-target effects. While fumagillin exhibits irreversible binding to human MetAP2, causing neurotoxicity, this compound shows reversible interaction, mitigating adverse effects .

Efficacy Comparison in Preclinical Models

In vitro studies demonstrate that both compounds inhibit Plasmodium falciparum growth at nanomolar concentrations. This compound achieved 90% parasite suppression in cultured erythrocytes, comparable to fumagillin . In murine malaria models, a 4-day this compound regimen reduced parasitemia by 99%, matching fumagillin’s efficacy.

Toxicity and Selectivity Profiles

Fumagillin’s neurotoxicity arises from its irreversible inhibition of human MetAP2, leading to neuronal apoptosis. Selectivity assays reveal this compound’s 10-fold higher affinity for PfMetAP2 over human MetAP2, whereas fumagillin exhibits equal binding to both isoforms .

Research Findings and Future Perspectives

This compound represents a significant advancement in anti-malarial drug development, combining fumagillin’s efficacy with improved safety. Key findings include:

- Mechanistic Validation: this compound’s reversible binding to PfMetAP2 was confirmed via crystallography and enzymatic assays .

- Toxicity Mitigation: No neurotoxicity was observed in murine models at doses effective against malaria .

- Resistance Avoidance: Unlike Smoothened inhibitors (e.g., NanoHHI), this compound targets a conserved enzyme, reducing resistance risk .

Future research should explore structural analogs to enhance PfMetAP2 specificity and evaluate pharmacokinetic properties in primates. Combinatorial therapies with artemisinin derivatives may further optimize outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。